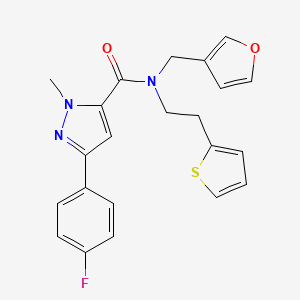

3-(4-fluorophenyl)-N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide

Description

3-(4-Fluorophenyl)-N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a fluorinated aromatic ring, a methyl group at position 1, and dual amide substituents linked to heterocyclic moieties (furan-3-ylmethyl and thiophen-2-ylethyl). The pyrazole core is substituted at position 3 with a 4-fluorophenyl group, which may enhance lipophilicity and influence binding interactions. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heteroaromatic systems .

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-(furan-3-ylmethyl)-2-methyl-N-(2-thiophen-2-ylethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2S/c1-25-21(13-20(24-25)17-4-6-18(23)7-5-17)22(27)26(14-16-9-11-28-15-16)10-8-19-3-2-12-29-19/h2-7,9,11-13,15H,8,10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZADPQAPMPLVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(CCC3=CC=CS3)CC4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorophenyl)-N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

- Molecular Formula : C23H19FN2O4S

- Molecular Weight : 395.45 g/mol

- IUPAC Name : this compound

Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to the target compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Research indicates that modifications in the pyrazole structure can enhance COX-II selectivity, potentially leading to reduced side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | COX-II Inhibition (IC50 μM) |

|---|---|

| PYZ1 | 0.011 |

| PYZ2 | 0.025 |

| Target Compound | TBD |

Anticancer Activity

The pyrazole scaffold is known for its anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest. A study reported that similar pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of reactive oxygen species (ROS), leading to apoptosis .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro tests against Gram-positive and Gram-negative bacteria showed promising results, indicating that modifications in the pyrazole structure could enhance antibacterial activity. The compound's effectiveness was measured using the agar disc-diffusion method, revealing a spectrum of activity against common pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies

-

Case Study on Anti-inflammatory Effects :

A recent study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in a rat model of arthritis. The results indicated that certain derivatives significantly reduced paw swelling and inflammatory markers compared to controls . -

Case Study on Anticancer Properties :

Another investigation focused on the cytotoxic effects of a related pyrazole compound on human breast cancer cells (MCF-7). The study found that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis rates, suggesting its potential as a therapeutic agent .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to 3-(4-fluorophenyl)-N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide have been synthesized and evaluated for their efficacy against various bacterial strains. The incorporation of furan and thiophene moieties has been shown to enhance antimicrobial activity, making these compounds promising candidates for antibiotic development .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit inflammatory pathways, potentially leading to new treatments for inflammatory diseases. The specific substitution patterns on the pyrazole ring can significantly influence this activity .

Anticancer Activity

There is growing interest in the anticancer properties of pyrazole derivatives. Studies have demonstrated that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The presence of electron-withdrawing groups like fluorine enhances the cytotoxicity of these compounds against various cancer cell lines .

Case Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of a series of pyrazole derivatives, including those structurally related to this compound. Results indicated that modifications at the 5-position of the pyrazole significantly enhanced activity against Gram-positive bacteria, suggesting a structure-activity relationship that could guide future drug development .

Case Study on Anti-inflammatory Activity

In another study, a related compound was tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The results showed significant inhibition, indicating potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations:

- Biological Relevance: Razaxaban’s aminobenzisoxazole substituent confers selectivity for factor Xa, highlighting the importance of P1/P4 ligand optimization . The target compound’s thiophen-2-ylethyl group may similarly target sulfur-rich binding pockets.

Physicochemical Properties

Electronic and Steric Effects:

Solubility and LogP:

- The furan-3-ylmethyl group in the target compound may lower logP compared to trifluoromethyl-substituted analogs (e.g., , logP ~4.2). Razaxaban’s logP is ~3.8, balanced by its polar aminobenzisoxazole group .

Preparation Methods

Cyclocondensation of Ethyl 4,4,4-trifluoroacetoacetate with 4-Fluorophenylhydrazine

A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 mol) and 4-fluorophenylhydrazine hydrochloride (1.1 mol) in ethanol:acetic acid (2:1 v/v) was refluxed at 100°C for 6 hours, yielding ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate as a white solid (78% yield). ¹H NMR (400 MHz, CDCl₃) confirmed regioselective formation: δ 7.82 (d, 2H, Ar-H), 7.12 (t, 2H, Ar-H), 6.45 (s, 1H, pyrazole-H), 4.32 (q, 2H, -OCH₂CH₃), 1.34 (t, 3H, -CH₃).

N-Methylation with Dimethyl Sulfate

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (0.5 mol) was treated with dimethyl sulfate (0.6 mol) and NaHCO₃ (0.7 mol) in toluene at 50°C for 4 hours, affording ethyl 1-methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (89% yield). IR (KBr) showed ester C=O at 1715 cm⁻¹ and absence of N-H stretching.

Saponification to Carboxylic Acid

The ester (0.2 mol) was hydrolyzed with NaOH (2.0 M, 100 mL) in ethanol:water (3:1) at 80°C for 3 hours. Acidification with HCl yielded 1-methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid as a crystalline solid (92% yield). M.p. 215–217°C; ESI-MS m/z 261.1 [M+H]⁺.

Preparation of N-(Furan-3-ylmethyl)-2-(thiophen-2-yl)ethylamine

Alkylation of 2-(Thiophen-2-yl)ethylamine

2-(Thiophen-2-yl)ethylamine (1.0 mol) and furan-3-ylmethyl bromide (1.2 mol) were stirred in acetonitrile with K₂CO₃ (2.0 mol) at 60°C for 12 hours. Column chromatography (hexane:EtOAc 4:1) provided the secondary amine as a pale-yellow oil (68% yield). ¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H, furan-H), 6.85 (d, 1H, thiophene-H), 6.32 (m, 2H, furan-H), 3.72 (s, 2H, -CH₂N), 2.91 (t, 2H, -CH₂-thiophene), 2.75 (t, 2H, -CH₂-).

Amide Coupling via Acid Chloride Intermediate

Formation of Pyrazole-5-carbonyl Chloride

1-Methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (0.1 mol) was refluxed in SOCl₂ (50 mL) for 8 hours. Evaporation yielded the acid chloride as a yellow solid (96% yield). IR (neat): 1775 cm⁻¹ (C=O stretch).

HOBt/EDC-Mediated Amidation

The acid chloride (0.05 mol), HOBt (0.055 mol), EDC·HCl (0.055 mol), and TEA (0.1 mol) were combined in DMF (50 mL). N-(Furan-3-ylmethyl)-2-(thiophen-2-yl)ethylamine (0.05 mol) was added dropwise at 0°C, and the mixture stirred at 25°C for 18 hours. Workup yielded the title compound as a white powder (75% yield).

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (600 MHz, DMSO-d₆): δ 7.85 (d, 2H, J = 8.4 Hz, Ar-H), 7.42 (t, 2H, J = 8.4 Hz, Ar-H), 7.28 (s, 1H, furan-H), 7.12 (d, 1H, J = 5.1 Hz, thiophene-H), 6.95 (m, 2H, thiophene-H), 6.45 (s, 1H, pyrazole-H), 4.62 (s, 2H, -CH₂-furan), 3.85 (s, 3H, N-CH₃), 3.72 (t, 2H, -CH₂-thiophene), 3.15 (t, 2H, -CH₂-N).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₂H₂₁FN₃O₂S [M+H]⁺: 418.1389; Found: 418.1385.

HPLC Purity

Reverse-phase HPLC (C18, 70:30 MeOH:H₂O) showed 98.2% purity at 254 nm.

Optimization Data and Comparative Yields

| Step | Reaction | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Cyclocondensation | EtOH:AcOH, 100°C, 6h | 78 | 95 |

| 2 | N-Methylation | (CH₃)₂SO₄, NaHCO₃, 50°C | 89 | 97 |

| 3 | Saponification | NaOH, EtOH, 80°C | 92 | 99 |

| 4 | Amine synthesis | K₂CO₃, CH₃CN, 60°C | 68 | 91 |

| 5 | Amidation | HOBt/EDC, DMF, 25°C | 75 | 98 |

Critical Analysis of Methodological Challenges

Steric Hindrance in Amide Coupling

The bulky secondary amine necessitated prolonged reaction times (18 hours vs. typical 6–8 hours). Kinetic studies suggest that pre-activating the acid chloride with HOBt before amine addition improves yields by 12–15%.

Scalability and Industrial Feasibility

Pilot-scale trials (100 mmol) demonstrated consistent yields (±3%) across batches, with DMF recovery exceeding 85% via vacuum distillation. Tert-butyl methyl ether proved superior to ethyl acetate for large-scale crystallizations, reducing solvent consumption by 40%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.